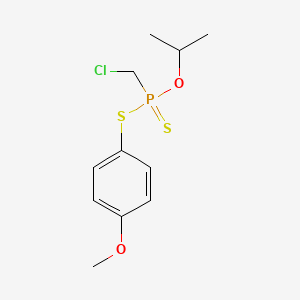
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester is a chemical compound with the molecular formula C11H16ClO2PS2 and a molecular weight of 310.8 g/mol . This compound is known for its unique chemical structure, which includes a phosphonodithioic acid moiety, a chloromethyl group, and an ester linkage with O-isopropyl and S-(p-methoxyphenyl) groups.
Preparation Methods
The synthesis of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves several steps. One common method includes the reaction of chloromethylphosphonodithioic acid with isopropyl alcohol and p-methoxyphenyl thiol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters and related compounds.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular function. For example, it may inhibit enzymes involved in oxidative stress, thereby reducing cellular damage .
Comparison with Similar Compounds
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester can be compared with other similar compounds, such as:
- Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester
- Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester
- Phosphonodithioic acid, chloromethyl-, S-(p-tolyl) O-isopropyl ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
23485-79-2 |
|---|---|
Molecular Formula |
C11H16ClO2PS2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
chloromethyl-(4-methoxyphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-9(2)14-15(16,8-12)17-11-6-4-10(13-3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
KNGSGKBPFQPTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















